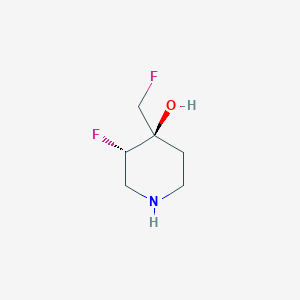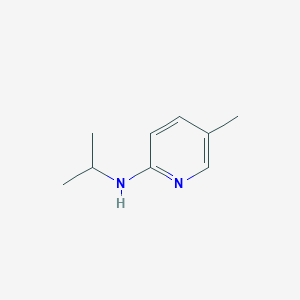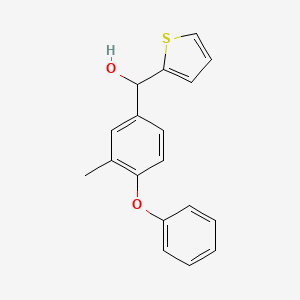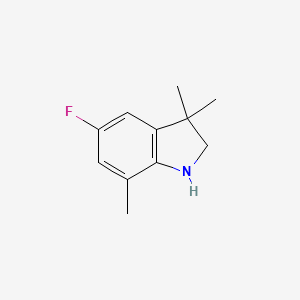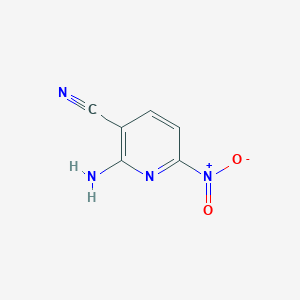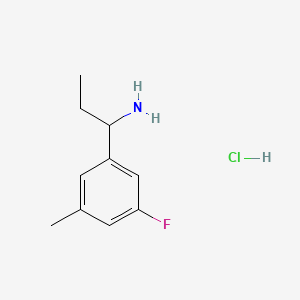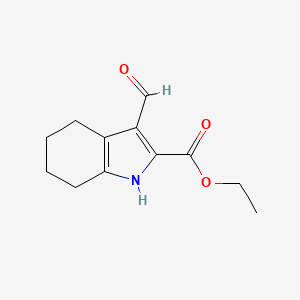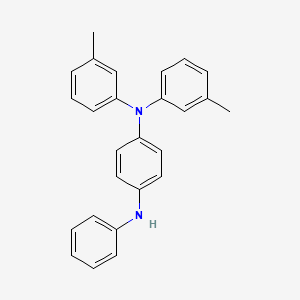
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine is an organic compound with the molecular formula C26H24N2. It is a derivative of benzene-1,4-diamine, where the nitrogen atoms are substituted with phenyl and m-tolyl groups. This compound is known for its applications in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with phenyl and m-tolyl substituents under controlled conditions. One common method is the nucleophilic aromatic substitution reaction, where benzene-1,4-diamine reacts with halogenated phenyl and m-tolyl compounds in the presence of a base .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine compounds, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine has several scientific research applications:
Organic Electronics: It is used as a hole transport material in OLEDs and perovskite solar cells, improving the efficiency and stability of these devices.
Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of N1-Phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine in electronic devices involves its ability to transport holes (positive charge carriers) efficiently. The phenyl and m-tolyl groups enhance the compound’s electron-donating properties, facilitating the movement of holes through the material. This improves the overall performance of devices such as OLEDs by balancing the charge carriers in the emitting layer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N1’-Biphenyl-4,4’-diylbis(N1-phenyl-N4,N4-di-m-tolylbenzene-1,4-diamine): This compound has a similar structure but includes an additional biphenyl unit, enhancing its electronic properties.
N1,N1’-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine: Another related compound with diphenylamino groups, used in similar applications.
Uniqueness
This compound is unique due to its specific combination of phenyl and m-tolyl groups, which provide a balance of electronic properties and stability. This makes it particularly effective as a hole transport material in electronic devices .
Eigenschaften
IUPAC Name |
4-N,4-N-bis(3-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2/c1-20-8-6-12-25(18-20)28(26-13-7-9-21(2)19-26)24-16-14-23(15-17-24)27-22-10-4-3-5-11-22/h3-19,27H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASHJNSTSOTEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)
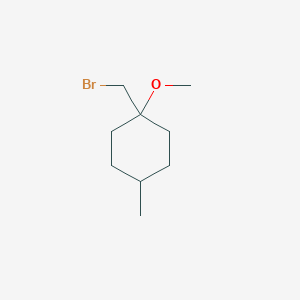

![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
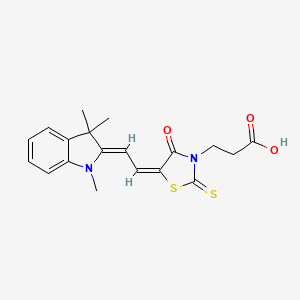
![1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
